molecular formula C14H15BF2N2Na2O6S2 B1356120 [[(3,5-Dimethyl-4-sulfo-1H-pyrrol-2-yl)(3,5-dimethyl-4-sulfo-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) Disodium Salt CAS No. 121461-69-6

[[(3,5-Dimethyl-4-sulfo-1H-pyrrol-2-yl)(3,5-dimethyl-4-sulfo-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) Disodium Salt

Cat. No.: B1356120
CAS No.: 121461-69-6
M. Wt: 466.2 g/mol
InChI Key: FBAASMARNAYERO-UHFFFAOYSA-L
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Description

Pyrromethene 556 (PM556) is a green-fluorescent polar tracer dye . It is used for investigations of membrane fusion, lysis, and gap-junctional communication and to detect volume changes in cells or liposomes .


Synthesis Analysis

The boradipyrromethene (BODIPY) dyes, which include Pyrromethene 556, are established as a versatile class of organic dyes for various optical applications . Their unique photophysical properties and rich redox behaviors, along with their synthetic versatility, have made them attractive to the scientific community .


Molecular Structure Analysis

The molecular structure and the photophysical properties of pyrromethene-BF2 (PM) dyes are studied with the aim of finding the best structural and environmental conditions which optimize the laser performance of these dyes . The influence of the solvent on the maximum of the absorption and fluorescence bands and on the rate constant of the radiative deactivation is explained on the basis of the stabilization of several resonance structures of the chromophore by general solvent effects and by specific solute–solvent interactions .


Chemical Reactions Analysis

The photophysics of the dye Pyrromethene 556 in liquid solutions have been studied . Environmental factors, such as dye concentration, pH, and nature of the solvent, were considered . The solvent effects are analyzed in terms of multicomponent linear regressions in which several solvent parameters (dipolarity/polarizability, H-bond donor, electron donor capacities, etc.) are individually and simultaneously treated .


Physical and Chemical Properties Analysis

Pyrromethene 556 has a molecular weight of 466.20 and its formula is C14H15BF2N2Na2O6S2 . Its absorption maximum is at 492nm in methanol and its fluorescence maximum is at 533nm in methanol . The fluorescence quantum yield is 0.73 in water .

Scientific Research Applications

Laser Characteristics and Efficiency

  • Laser Characteristics : Pyrromethene 556 (P556) has been studied for its properties as a dye laser, exhibiting fluorescence spectra with Stokes shifts and high quantum yields. It demonstrates tunability and efficiency as a laser medium when pumped by specific wavelengths (Assor, Burshtein, & Rosenwaks, 1998).
  • Lasing Efficiency : Research has shown that P556 demonstrates significant advancements in efficiency in the 530-620 nm region, outperforming commercially available dyes in this range (Guggenheimer et al., 1993).

Photostability and Photophysical Properties

  • Improved Photostability : A study focused on developing a photostable and efficient pyrromethene compound for liquid dye lasers. It was found that certain congeners of Pyrromethene 556 showed significantly improved lasing parameters and photostability compared to Pyrromethene 567, a closely related compound (Mula et al., 2008).
  • Environmental Effects on Photophysics : The environmental factors like dye concentration, pH, and solvent nature impact the photophysics of Pyrromethene 556, with specific effects on absorption and fluorescence characteristics (Arbeloa, Arbeloa, & Arbeloa, 1999).

Applications in Solid-State Lasers

  • Solid-State Dye Lasers : Research has demonstrated the effectiveness of Pyrromethene 556 in solid-state dye lasers, highlighting its compatibility with various solid matrices and the enhancement of lasing properties through specific additives (Valiev et al., 2013).

Photodegradation Mechanisms

  • Photodegradation in Solid State Lasers : Studies have investigated the main photodegradation mechanisms of Pyrromethene 556 in solid-state lasers, finding specific quenching effects that improve the dye's photostability and lifetime (King et al., 2000).

Mechanism of Action

Target of Action

Pyrromethene 556, also known as Disodium;2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-disulfonate, is primarily used as a green-fluorescent polar tracer dye . It is utilized in research for investigating membrane fusion, lysis, and gap-junctional communication . It also helps in detecting volume changes in cells or liposomes .

Mode of Action

The mode of action of Pyrromethene 556 involves its interaction with light. It has a maximum absorption at 492nm (in Methanol) and a maximum fluorescence at 533nm (in Methanol) . This property allows it to be used in various applications, including as a laser dye .

Biochemical Pathways

Its use in investigating membrane fusion, lysis, and gap-junctional communication suggests that it may influence these cellular processes .

Pharmacokinetics

It is known that the compound has a high melting point of over400°C , and it is soluble in various solvents including Methanol, Ethylene Glycol (EG), and Dimethylformamide (DMF) .

Result of Action

The result of Pyrromethene 556’s action is primarily observed through its fluorescence properties. When excited at a specific wavelength, it emits light at a different wavelength, allowing it to be used as a tracer dye . This property is utilized in various research applications, including the study of membrane fusion, lysis, and gap-junctional communication .

Action Environment

The action of Pyrromethene 556 can be influenced by various environmental factors. For instance, the dye’s fluorescence properties can be affected by the concentration of the dye, the pH of the solution, and the nature of the solvent . Moreover, the dye is relatively stable, with a half-life described as "very long" .

Safety and Hazards

Pyrromethene 556 is expected to be a low hazard for usual industrial handling . Contact may cause transient irritation to the skin and eyes . Inhalation and ingestion are also expected to be low hazards .

Future Directions

Pyrromethene 556 has shown potential for use in cancer research, specifically in photodynamic therapy . It has also been tested for continuous wave (CW) laser operation, demonstrating significant advances over currently available dyes .

Biochemical Analysis

Biochemical Properties

Pyrromethene 556 plays a crucial role in various biochemical reactions. It interacts with several biomolecules, including enzymes and proteins, to facilitate its function as a tracer dye. For instance, Pyrromethene 556 is used to study membrane fusion and lysis by interacting with membrane proteins and lipids. These interactions are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions .

Cellular Effects

Pyrromethene 556 influences various cellular processes. It is known to affect cell signaling pathways, gene expression, and cellular metabolism. By acting as a fluorescent tracer, Pyrromethene 556 helps in visualizing cellular processes such as membrane fusion and gap-junctional communication. This compound can also detect volume changes in cells, providing insights into cellular dynamics .

Molecular Mechanism

The mechanism of action of Pyrromethene 556 involves its binding interactions with biomolecules. It binds to membrane proteins and lipids, facilitating the study of membrane dynamics. Pyrromethene 556 also exhibits enzyme inhibition or activation properties, depending on the specific biochemical context. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyrromethene 556 can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and heat. Long-term studies have shown that Pyrromethene 556 can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Pyrromethene 556 vary with different dosages in animal models. At low doses, it effectively functions as a tracer dye without causing significant adverse effects. At high doses, Pyrromethene 556 can exhibit toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating a dosage-dependent response .

Metabolic Pathways

Pyrromethene 556 is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its function as a tracer dye. These interactions can affect metabolic flux and metabolite levels, providing insights into cellular metabolism. Pyrromethene 556’s role in these pathways is crucial for understanding its overall biochemical impact .

Transport and Distribution

Within cells and tissues, Pyrromethene 556 is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that it reaches the target sites for effective functioning. The transport and distribution of Pyrromethene 556 are essential for its role as a tracer dye .

Subcellular Localization

Pyrromethene 556 exhibits specific subcellular localization, which is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that Pyrromethene 556 can effectively participate in the biochemical processes it is designed to study .

Properties

IUPAC Name

disodium;2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BF2N2O6S2.2Na/c1-6-11-7(2)13(26(20,21)22)9(4)18(11)15(16,17)19-10(5)14(27(23,24)25)8(3)12(6)19;;/h1-5H3,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAASMARNAYERO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)S(=O)(=O)[O-])C)C)C)S(=O)(=O)[O-])C)(F)F.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BF2N2Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121461-69-6
Record name [[(3,5-Dimethyl-4-sulfo-1H-pyrrol-2-yl)(3,5-dimethyl-4-sulfo-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) Disodium Salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[[(3,5-Dimethyl-4-sulfo-1H-pyrrol-2-yl)(3,5-dimethyl-4-sulfo-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) Disodium Salt
Reactant of Route 2
[[(3,5-Dimethyl-4-sulfo-1H-pyrrol-2-yl)(3,5-dimethyl-4-sulfo-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) Disodium Salt
Reactant of Route 3
[[(3,5-Dimethyl-4-sulfo-1H-pyrrol-2-yl)(3,5-dimethyl-4-sulfo-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) Disodium Salt
Reactant of Route 4
[[(3,5-Dimethyl-4-sulfo-1H-pyrrol-2-yl)(3,5-dimethyl-4-sulfo-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) Disodium Salt

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